molecular formula C26H26ClN5O2 B2973620 4-(4-{[4-(2-Chlorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)[1]benzofuro[3,2-d]pyrimidine CAS No. 1112429-08-9

4-(4-{[4-(2-Chlorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)[1]benzofuro[3,2-d]pyrimidine

Cat. No.: B2973620
CAS No.: 1112429-08-9
M. Wt: 475.98
InChI Key: YCPUCSJMUDNGGG-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It has been mentioned in the context of the crystal structure of human 17beta-hydroxysteroid dehydrogenase type 5 . It’s also been associated with the management of allergies, hay fever, angioedema, and urticaria .


Molecular Structure Analysis

The compound’s structure has been analyzed in the context of its interaction with human 17beta-hydroxysteroid dehydrogenase type 5 . The structure-activity relationships are consistent with an X-ray structure of a representative compound bound in the AKR1C3 active site .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Synthesis of Heterocyclic Compounds : Research has shown efficient one-pot synthesis methods for creating heterocyclic compounds, including pyrimidines and piperazines, which are crucial for developing pharmaceuticals and materials science. For instance, Bararjanian et al. (2010) demonstrated a three-component reaction facilitating the synthesis of 2-amino-4-aryl-1,6-dihydro-6-oxopyrimidine-5-carbonitriles, highlighting the chemical versatility of similar structures (Bararjanian, Balalaie, Rominger, & Barouti, 2010).

  • Development of Fluorescent Probes : Compounds with piperazine and pyrimidine structures have been explored for their potential as fluorescent probes for DNA detection, indicating their utility in biological assays and research. Perin et al. (2011) synthesized novel benzimidazo[1,2-a]quinolines, which showed enhanced fluorescence in the presence of ct-DNA, suggesting applications in molecular biology and diagnostics (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011).

Pharmacological Activities

  • Anticancer Agents : Some derivatives of this compound class have shown promising anticancer activity. For example, El-Masry et al. (2022) reported on thiadiazole-based compounds, including substituted piperazines and benzyl piperidine derivatives, with significant cytotoxic effects against cancer cell lines, indicating potential therapeutic applications in oncology (El-Masry et al., 2022).

  • Antimicrobial Activity : Patel et al. (2011) synthesized pyridine derivatives with antimicrobial properties, demonstrating the potential of compounds with piperazine and pyrimidine structures to act as antimicrobial agents, offering a path for the development of new antibiotics (Patel, Agravat, & Shaikh, 2011).

Future Directions

The future directions for this compound could involve further development and evaluation of its potential as an inhibitor of human Equilibrative Nucleoside Transporters . It could also be studied for its potential in the management of allergies, hay fever, angioedema, and urticaria .

Properties

IUPAC Name

[1-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl]-[4-(2-chlorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN5O2/c27-20-6-2-3-7-21(20)30-13-15-32(16-14-30)26(33)18-9-11-31(12-10-18)25-24-23(28-17-29-25)19-5-1-4-8-22(19)34-24/h1-8,17-18H,9-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPUCSJMUDNGGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=C3Cl)C4=NC=NC5=C4OC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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